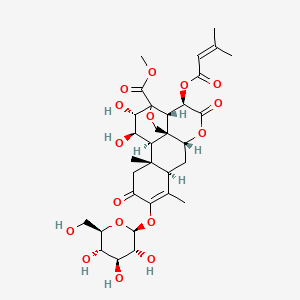Bruceoside B
CAS No.: 69687-69-0
Cat. No.: VC1610460
Molecular Formula: C32H42O16
Molecular Weight: 682.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69687-69-0 |
|---|---|
| Molecular Formula | C32H42O16 |
| Molecular Weight | 682.7 g/mol |
| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
| Standard InChI | InChI=1S/C32H42O16/c1-11(2)6-17(35)47-23-25-31-10-44-32(25,29(42)43-5)26(40)21(39)24(31)30(4)8-14(34)22(12(3)13(30)7-16(31)46-27(23)41)48-28-20(38)19(37)18(36)15(9-33)45-28/h6,13,15-16,18-21,23-26,28,33,36-40H,7-10H2,1-5H3/t13-,15+,16+,18+,19-,20+,21+,23+,24+,25+,26-,28-,30-,31+,32?/m0/s1 |
| Standard InChI Key | JMEAKUYWADWLJX-NTTKDRKVSA-N |
| Isomeric SMILES | CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
| SMILES | CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
| Canonical SMILES | CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Introduction
Chemical Properties and Structure
Identification and Nomenclature
Bruceoside B is officially identified in chemical databases with PubChem CID 73351376 and is also known by the alternative identifier CHEMBL2367701. The compound was first cataloged in PubChem on April 3, 2014, with the most recent modification to its entry dated March 1, 2025 . Its full systematic IUPAC name is methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17R)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-5,18-dioxapentacyclo(12.5.0.01,6.02,17.08,13)nonadec-9-ene-17-carboxylate . This extensive nomenclature reflects the compound's complex molecular structure and stereochemistry.
Molecular Structure and Physical Properties
Bruceoside B possesses a molecular weight of 682.7 g/mol as computed by PubChem 2.1 . The compound belongs to the quassinoid class of natural products, specifically quassinoid glycosides, which are characterized by a complex pentacyclic structure with various functional groups and a sugar moiety. The molecular structure includes multiple hydroxyl groups, a carboxymethyl group, and a 3-methylbut-2-enoyloxy substituent .
Table 1: Physical and Chemical Properties of Bruceoside B
Isolation and Characterization
Source and Extraction
Bruceoside B was originally isolated from Brucea javanica (L.) Merr., a plant species that has been extensively studied for its medicinal properties . This plant is known to be rich in various bioactive compounds, including quassinoids, triterpenes, alkaloids, and flavonoids . The isolation of Bruceoside B was reported alongside other related compounds including Bruceoside A, Brucein D, and Brucein E, highlighting the diverse array of bioactive constituents present in this plant species .
The extraction and isolation procedures for Bruceoside B typically involve standard natural product isolation techniques, although specific methodologies may vary between research groups. The process generally includes extraction with organic solvents followed by various chromatographic separation techniques to obtain the pure compound.
Structural Elucidation
The structural elucidation of Bruceoside B was accomplished through a combination of spectroscopic methods, as detailed in the seminal paper published in the Journal of Organic Chemistry . The compound was characterized as a novel antileukemic quassinoid glycoside, featuring a complex pentacyclic structure with multiple stereogenic centers and functional groups .
Unlike some related compounds such as Bruceoside C, whose proposed structure has been questioned based on synthetic studies and spectroscopic comparisons , the structural assignment of Bruceoside B appears to be well-established in the literature. The compound contains a sugar moiety, which distinguishes it from aglycone quassinoids such as brusatol and brucein derivatives.
Pharmacokinetics and Metabolism
Absorption and Distribution
The presence of a sugar moiety in glycosides like Bruceoside B generally affects their absorption and distribution properties compared to their aglycone counterparts. The sugar component typically increases water solubility while potentially reducing passive diffusion across cell membranes.
Research Developments and Future Perspectives
Current Research Status
Research on Bruceoside B appears to be less extensive than investigations into some other quassinoids from Brucea javanica, such as brusatol and bruceine D, which have been more thoroughly characterized in terms of their anticancer mechanisms . This presents an opportunity for more focused studies on Bruceoside B to better understand its specific biological activities and mechanisms of action.
Recent research trends in the field have included:
-
Investigation of structure-activity relationships among quassinoids
-
Exploration of molecular mechanisms underlying their anticancer effects
-
Studies on pharmacokinetics and metabolism, particularly regarding the transformation of glycosides to active aglycones
-
Evaluation of synergistic effects with conventional cancer therapies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume